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Compound of Interest

Compound Name: Boc-N-Me-D-Phe-OH

Cat. No.: B558483

Spectroscopic Data of Boc-N-Me-D-Phe-OH: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH). The information detailed
herein is essential for the characterization and quality control of this crucial building block in
peptide synthesis and drug discovery. This document presents quantitative data in structured
tables, details experimental protocols for key analytical techniques, and includes visualizations
of experimental workflows.

Chemical Structure and Properties

o |[UPAC Name: (2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid
e Molecular Formula: C1sH21NO4[1]
e Molecular Weight: 279.33 g/mol [1]

e CAS Number: 85466-66-6

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b558483?utm_src=pdf-interest
https://www.benchchem.com/product/b558483?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-N-Me-Phe-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-N-Me-Phe-OH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following sections present the available spectroscopic data for Boc-N-Me-D-Phe-OH. It is
important to note that while extensive data is available for the L-enantiomer (Boc-N-Me-L-Phe-
OH), specific experimental spectra for the D-enantiomer are less commonly published. The
spectroscopic properties (NMR, IR, Mass Spec) of enantiomers are identical, with the
exception of their interaction with plane-polarized light (optical rotation). Therefore, the data
presented below, sourced from the characterization of the L-isomer, is representative of the D-
isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The tH
and 13C NMR spectra provide detailed information about the chemical environment of the
hydrogen and carbon atoms, respectively.

1H NMR (Proton NMR) Data

The following table summarizes the proton NMR chemical shifts for Boc-N-Me-L-Phe-OH,
which are expected to be identical for the D-isomer.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.32-7.14 m 5H Aromatic (CeHs)
4.95 m 1H a-CH
3.39-3.02 m 2H B-CH2
2.78 S 3H N-CHs
1.39 s 9H Boc (-C(CHs)3)

Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

13C NMR (Carbon NMR) Data

Quantitative 3C NMR data for Boc-N-Me-D-Phe-OH is not readily available in the searched
literature. However, based on related compounds and general chemical shift knowledge, the
expected approximate chemical shifts are provided below.
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Chemical Shift (8) ppm (Predicted)

Assignment

~175 Carboxylic Acid (C=0)
~155 Boc (C=0)

~137 Aromatic (quaternary C)
~129, ~128, ~126 Aromatic (CH)

~80 Boc (quaternary C)

~60 a-CH

~38 B-CH:2

~31 N-CHs

~28 Boc (-C(CHs)3)

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

The table below lists the characteristic absorption bands for Boc-N-Me-L-Phe-OH, which are

expected to be identical for the D-isomer.

Wavenumber (cm~?) Intensity Assignment

3031 Weak Aromatic C-H stretch

2972 Medium Aliphatic C-H stretch

1715 Strong Carboxylic Acid C=0 stretch
1693 Strong Boc C=0 stretch

1454 Medium C-H bend

1367 Medium C-H bend (gem-dimethyl)
1250 Strong C-O stretch

1157 Strong C-O stretch
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Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For Boc-N-Me-D-Phe-OH, the exact mass can be calculated from its molecular

formula.
Parameter Value
Molecular lon (M) C15H21NOa
Exact Mass 279.1471 g/mol
[M+H]* 280.1543 m/z
[M+Na]* 302.1362 m/z

Expected Fragmentation Pattern:

In mass spectrometry, the Boc group is known to be labile and can fragment in predictable
ways. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire
Boc group (100 Da).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of Boc-N-Me-D-Phe-OH.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds)
in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.
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H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard proton acquisition.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled carbon acquisition.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing:

o Apply Fourier transformation to the raw data.
e Perform phase and baseline corrections.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation (ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid Boc-N-Me-D-Phe-OH sample directly onto the crystal.
e Apply pressure using the anvil to ensure good contact.

Data Acquisition:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b558483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Instrument: A Fourier Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

Technique: Attenuated Total Reflectance (ATR).[1]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of Boc-N-Me-D-Phe-OH in a suitable solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.

Data Acquisition (ESI-MS):

Instrument: An electrospray ionization mass spectrometer.

lonization Mode: Positive or negative ion mode.

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments
(e.g., m/z 50-500).

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and
temperature for the specific instrument and compound.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of Boc-
N-Me-D-Phe-OH.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Boc-N-Me-Phe-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-N-Me-Phe-OH
https://www.benchchem.com/product/b558483?utm_src=pdf-body
https://www.benchchem.com/product/b558483?utm_src=pdf-body
https://www.benchchem.com/product/b558483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Data Output
m/z Ratios
| Mass Spectrometry P Fragmentation Pattern

Sample Preparation

-1
Boc-N-Me-D-Phe-OH | FT-IR Spectroscopy Wavenumber_s (em™)
Intensities
- NMR Spectroscopy > Chemical Shifts (d)
(*H and *C) Coupling Constants (J)

1. Sample Dissolution
in Deuterated Solvent

l

2. Transfer to NMR Tube

l

3. Instrument Setup
(Shimming, Tuning)

4. Data Acquisition
(*H and 3C Spectra)

5. Data Processing
(FT, Phasing, Baseline Correction)

6. Spectral Analysis
(Peak Picking, Integration, Assignment)
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Primary Fragments

=56Da lp| Loss of Isobutylene [M+H - CaHa]* m/z 224.09

Boc-N-Me-D-Phe-OH [M+H]* m/z 280.15 +

- 100 Da

Loss of Boc group [M+H - CsHsO2]* m/z 180.09

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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